molecular formula C25H31N3O4 B11434720 4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxyethyl)butanamide

4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxyethyl)butanamide

Cat. No.: B11434720
M. Wt: 437.5 g/mol
InChI Key: OVYILZPBSAWRJL-UHFFFAOYSA-N
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Description

4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a butanamide side chain, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Trimethylphenyl Group: This step can be achieved through Friedel-Crafts alkylation, where the quinazolinone core is reacted with 2,4,6-trimethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Butanamide Side Chain: This involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the quinazolinone core is known for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This makes the compound a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties, particularly its anticancer activity, make it a subject of interest in pharmaceutical research. It can be used in the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2,4-dioxo-1-[(2,4,6-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide
  • 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-ethoxyethyl)butanamide

Uniqueness

The presence of the 2,4,6-trimethylphenyl group and the methoxyethyl side chain in 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-methoxyethyl)butanamide

InChI

InChI=1S/C25H31N3O4/c1-17-14-18(2)21(19(3)15-17)16-28-22-9-6-5-8-20(22)24(30)27(25(28)31)12-7-10-23(29)26-11-13-32-4/h5-6,8-9,14-15H,7,10-13,16H2,1-4H3,(H,26,29)

InChI Key

OVYILZPBSAWRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCOC)C

Origin of Product

United States

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